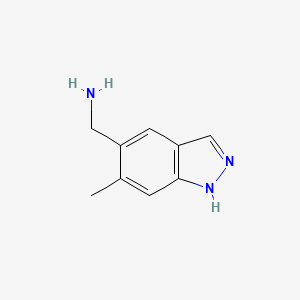

(6-Methyl-1H-indazol-5-yl)methylamine

Description

Contextualization of Indazole Scaffolds in Modern Chemical and Biological Research

The indazole scaffold, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. pnrjournal.com This is due to its prevalence in a multitude of biologically active compounds. researchgate.net The unique chemical properties of the indazole ring system allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnih.gov

Indazole derivatives have been extensively studied and have shown promise in a variety of therapeutic areas. They are known to exhibit activities such as:

Anti-inflammatory nih.gov

Antitumor nih.gov

Antimicrobial researchgate.net

Anti-HIV nih.gov

Antiparasitic researchgate.net

Neuroprotective nih.gov

The versatility of the indazole scaffold allows for the synthesis of a vast library of derivatives, each with the potential for unique biological effects. nih.gov This has made it a focal point for drug discovery and development efforts. researchgate.net

Rationale for Dedicated Academic Research on (6-Methyl-1H-indazol-5-yl)methylamine

While extensive research exists for the broader class of indazole derivatives, dedicated academic inquiry into this compound is still in its nascent stages. The rationale for focusing on this specific molecule stems from the known influence of its constituent functional groups on the biological activity of other indazole compounds.

The presence of a methyl group at the 6-position and a methylamine (B109427) group at the 5-position of the indazole ring is of particular interest. Methylation is a common strategy in medicinal chemistry to enhance metabolic stability and modify the binding affinity of a molecule to its target. Similarly, the introduction of an amine-containing substituent can significantly impact a compound's pharmacokinetic properties and its ability to form key interactions with biological macromolecules.

The specific arrangement of these substituents in this compound suggests a potential for novel biological activity, making it a compelling candidate for synthesis and pharmacological evaluation.

Overview of Current Academic Research Trajectories and Gaps for Indazole Derivatives

Current research on indazole derivatives is largely focused on their application as inhibitors of protein kinases, which are crucial targets in oncology. mdpi.com Additionally, there is significant interest in their potential as modulators of serotonin (B10506) receptors, which could lead to new treatments for neurological disorders. researchgate.netnih.govnih.gov

Despite the broad interest in indazoles, a significant gap in the literature is the lack of specific studies on this compound. There is a dearth of published data on its synthesis, characterization, and biological activity. This represents a clear opportunity for future research to explore the potential of this novel compound and to contribute to the growing body of knowledge on indazole chemistry.

The following table provides an overview of the biological activities of some representative indazole derivatives, highlighting the diverse therapeutic potential of this class of compounds. It is important to note that this data is for illustrative purposes and does not include this compound due to the current lack of available research.

| Indazole Derivative | Biological Activity |

| Pazopanib | Tyrosine kinase inhibitor |

| Niraparib | PARP inhibitor (anticancer) |

| Entrectinib | ALK, ROS1, and TRK inhibitor (anticancer) |

| Granisetron | 5-HT3 receptor antagonist (antiemetic) |

Structure

3D Structure

Properties

CAS No. |

259537-72-9 |

|---|---|

Molecular Formula |

C9H11N3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(6-methyl-1H-indazol-5-yl)methanamine |

InChI |

InChI=1S/C9H11N3/c1-6-2-9-8(5-11-12-9)3-7(6)4-10/h2-3,5H,4,10H2,1H3,(H,11,12) |

InChI Key |

FVEDUBREENEOFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1CN)C=NN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Synthetic Routes to the Indazole Core

The construction of the bicyclic indazole ring system, which consists of a fused benzene (B151609) and pyrazole (B372694) ring, has been approached through numerous strategies over the years, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Ring Closure Strategies for Indazole Formation

Historically, the formation of the indazole core often relied on intramolecular cyclization reactions of appropriately substituted benzene derivatives. A classic example is the Jacobson Indazole Synthesis , which involves the decomposition of N-nitroso-o-acyl-toluidides. rsc.org This method, while foundational, often requires harsh conditions. Another historical approach involves the diazotization of o-toluidine (B26562) followed by ring closure. researchgate.net

Contemporary synthetic chemistry has introduced milder and more efficient methods, particularly through the use of transition-metal catalysis. These modern routes often exhibit high atom economy and functional group tolerance. nih.govresearchgate.net One prominent strategy involves the C–H activation and annulation of azobenzenes. For instance, rhodium(III)-catalyzed C–H bond addition of azobenzenes to aldehydes provides a one-step, highly functional group-compatible synthesis of N-aryl-2H-indazoles. jmchemsci.comrsc.org Other transition metals, including cobalt, have also been employed in C–H activation/cyclization cascades to assemble the indazole framework. thieme-connect.de

A summary of key ring closure strategies is presented below:

| Strategy | Precursors | Conditions | Type |

| Jacobson Synthesis | N-Nitroso-o-acyl-toluidides | Heating | Historical |

| Diazotization | o-Toluidines | NaNO₂, Acid | Historical |

| Reductive Cyclization | o-Nitro-ketoximes | Reducing agents (e.g., PPh₃) | Historical/Contemporary |

| Transition-Metal Catalysis | Azobenzenes, Aldehydes | Rh(III) or Co(III) catalysts | Contemporary |

| [3+2] Annulation | Arynes, Diazo compounds | Various | Contemporary |

Functionalization Techniques of Indazole Heterocycles

Once the indazole core is formed, subsequent modification is often necessary to achieve the desired substitution pattern. Late-stage functionalization via C-H activation has emerged as a powerful tool for derivatizing the indazole scaffold with high regioselectivity. nih.govnih.gov

Transition-metal-catalyzed C-H functionalization can be directed to various positions on the indazole ring. For example, rhodium(III) catalysis has been used for the regioselective C7 functionalization of 1H-indazoles by employing directing groups. researchgate.net The C3 position is also a common site for functionalization, with methods available for halogenation (iodination, bromination), alkylation, and arylation. nih.gov Halogenated indazoles, particularly at the C3 position, serve as versatile intermediates for further cross-coupling reactions, such as Suzuki or Negishi couplings, to introduce carbon-based substituents. nih.gov

Targeted Synthesis of the (6-Methyl-1H-indazol-5-yl)methylamine Scaffold

The synthesis of this compound requires precise control over the placement of both the methyl group at the C6 position and the methylamine (B109427) moiety at the C5 position. This is typically achieved through a multi-step sequence starting from a pre-functionalized aromatic precursor.

Strategies for Regioselective Methylation at the 6-Position

Achieving regioselective methylation directly onto an unsubstituted indazole at the C6 position is challenging. Therefore, the most common and effective strategy is to begin the synthesis with an aromatic starting material that already contains the required methyl group in the correct position relative to other functionalities that will be used to construct the indazole ring. For instance, a substituted toluene, such as 2,4-dimethylaniline (B123086) or a related derivative, can serve as a precursor. The indazole ring is then constructed from this pre-methylated substrate, ensuring the methyl group resides at the desired C6 position of the final heterocyclic product.

Methodologies for Introducing the 5-Methylamine Moiety

The introduction of the 5-methylamine (-CH₂NH₂) group typically involves the formation of a key intermediate, 6-Methyl-1H-indazole-5-carbonitrile , followed by its chemical reduction. bldpharm.com

A plausible synthetic pathway can be outlined as follows:

Diazotization and Sandmeyer Reaction : Starting from a suitable precursor like 5-amino-6-methyl-1H-indazole, a Sandmeyer reaction can be employed. This involves diazotization of the amino group with a nitrite (B80452) source (e.g., NaNO₂) under acidic conditions, followed by treatment with a cyanide salt (e.g., CuCN) to install the nitrile group at the C5 position, yielding 6-Methyl-1H-indazole-5-carbonitrile. nih.gov

Reduction of the Nitrile : The cyano group of 6-Methyl-1H-indazole-5-carbonitrile can then be reduced to the primary amine of the methylamine group. A powerful reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an ethereal solvent like THF is commonly used for this transformation. rsc.org This reaction converts the C≡N triple bond into a -CH₂NH₂ group, affording the final target compound, this compound.

An alternative, though less direct, route could involve the formylation of 6-methyl-1H-indazole to produce 6-methyl-1H-indazole-5-carbaldehyde, followed by reductive amination. However, regioselective formylation at C5 can be complex.

Proposed Synthetic Transformation:

| Step | Intermediate | Reagents and Conditions | Product |

| 1 | 5-Amino-6-methyl-1H-indazole | 1. NaNO₂, aq. HCl, 0-5 °C 2. CuCN, KCN | 6-Methyl-1H-indazole-5-carbonitrile |

| 2 | 6-Methyl-1H-indazole-5-carbonitrile | 1. LiAlH₄, THF 2. Aqueous workup | This compound |

Protecting Group Chemistry in Multi-step Synthesis

The indazole ring contains two nitrogen atoms (N1 and N2), and direct alkylation or acylation often leads to a mixture of N1 and N2 substituted products. nih.gov To control the regioselectivity of reactions and to mask reactive sites during multi-step syntheses, the use of protecting groups is essential.

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a common protecting group for the indazole nitrogen. It can be selectively introduced at the N2 position under specific conditions. researchgate.netthieme-connect.de The SEM group can direct lithiation to the C3 position and can be removed under mild conditions using fluoride (B91410) sources like TBAF or acid. researchgate.netthieme-connect.de Other protecting groups, such as tert-butoxycarbonyl (Boc), are also employed, though their stability and directing effects can differ. hoffmanchemicals.com In the context of synthesizing this compound, the NH of the indazole core would likely be protected (e.g., as an N-Boc or N-SEM derivative) before performing harsh reactions like the reduction with LiAlH₄ to prevent side reactions. The protecting group would then be removed in the final step to yield the desired 1H-indazole.

Derivatization and Analog Generation Strategies

The generation of analogs from the this compound core is a key strategy in medicinal chemistry to explore and optimize biological activity. This involves systematic modifications at several key positions on the molecule.

Chemical Modifications at the 1H-Indazole Nitrogen

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can be sites for chemical modification, most commonly through alkylation or arylation. A significant challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of these reactions, as direct alkylation often yields a mixture of N-1 and N-2 substituted products. beilstein-journals.orgnih.gov The thermodynamic stability of the tautomers plays a crucial role, with the 1H-indazole form generally being more stable than the 2H-indazole form. chemicalbook.com

N-Alkylation: The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of substituents on the indazole ring. nih.govresearchgate.net For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor the formation of the N-1 alkylated product. nih.gov Conversely, different conditions can be employed to selectively yield the N-2 isomer. Studies have shown that steric and electronic effects of substituents on the indazole ring significantly influence the N-1/N-2 ratio. nih.gov For example, electron-withdrawing groups at the C-7 position can confer excellent N-2 regioselectivity. nih.gov

Table 1: Regioselectivity in N-Alkylation of Substituted Indazoles

| Indazole Substrate | Base/Solvent | Electrophile | N-1 Product (%) | N-2 Product (%) | Reference |

| Methyl 5-bromo-1H-indazole-3-carboxylate | NaH / DMF | Isopropyl iodide | 38 | 46 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Cs2CO3 / Dioxane | Alkyl tosylates | 90-98 | <2 | nih.gov |

| C-7 NO2 substituted indazole | NaH / THF | Alkyl bromide | Low | ≥ 96 | nih.gov |

| 3-tert-butyl-1H-indazole | NaH / THF | Alkyl bromide | > 99 | <1 | nih.gov |

N-Arylation: Palladium and copper-catalyzed N-arylation reactions are also employed to introduce aryl groups at the indazole nitrogen. These methods provide access to a different class of derivatives with distinct structural and electronic properties. Copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a documented route for synthesizing N-phenyl and N-thiazolyl-1H-indazoles. beilstein-journals.org

Structural Alterations of the Methylamine Side Chain

The methylamine side chain at the C-5 position offers a reactive handle for a variety of chemical modifications to generate diverse analogs.

Reductive Amination: A primary synthetic route to the parent compound and its N-substituted side-chain analogs involves the reductive amination of the corresponding aldehyde, (6-Methyl-1H-indazol-5-yl)carbaldehyde. This versatile reaction allows for the introduction of a wide array of primary and secondary amines, thereby modifying the steric and electronic properties of the side chain. ineosopen.orgorganic-chemistry.org The process typically involves the initial formation of an imine, followed by reduction using agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride. ineosopen.orgorganic-chemistry.org

N-Acylation and Sulfonylation: The primary amine of this compound can readily undergo acylation with various acyl chlorides or carboxylic acids (using coupling agents) to form amide derivatives. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These modifications can introduce new functional groups and interaction points, which can be crucial for biological activity. For example, the synthesis of N'-(1H-indazole-3-carbonyl)-hydrazide derivatives involves the coupling of a hydrazide with carboxylic acids, a transformation analogous to N-acylation. jocpr.com

Systematic Substituent Effects on the Indazole Ring System

The biological and chemical properties of indazole derivatives are profoundly influenced by the nature, size, and position of substituents on the bicyclic ring system. researchgate.net Structure-activity relationship (SAR) studies are crucial for understanding these effects and designing more potent and selective molecules.

Research has demonstrated that substituents at various positions of the indazole scaffold play a vital role in modulating biological activity. nih.gov For instance, in the context of inhibiting certain enzymes, groups at the C4 and C6 positions have been shown to be critical for inhibitory potency. nih.gov The introduction of fluorine atoms or other halogen substituents can enhance biological activity and improve pharmacokinetic properties. nih.gov Similarly, the addition of larger, lipophilic groups can impact protein-ligand binding and cellular permeability. nih.gov

Table 2: Influence of Substituents on Indazole Derivatives' Activity

| Position of Substitution | Substituent Type | Observed Effect | Reference |

| C3 | Substituted carbohydrazide | Crucial for strong IDO1 inhibitory activity | nih.gov |

| C4 / C6 | Disubstituent groups | Played a crucial role in IDO1 inhibition | nih.gov |

| C7 | Methoxy group | Active in in-vitro enzymatic assays of nNOS activity | austinpublishinggroup.com |

| C7 | Nitro group | Potent inhibitor of NOS activity | austinpublishinggroup.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including indazoles, to reduce environmental impact. ontosight.aibenthamdirect.com These approaches focus on using eco-friendly solvents, energy-efficient methods, and non-toxic catalysts. mdpi.com

Key green strategies applicable to indazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods. ontosight.ainih.gov

Ultrasound Irradiation: Sonochemistry provides an alternative energy source that can enhance reaction rates and yields in various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a cornerstone of green chemistry. acs.orgnih.gov

Natural Catalysts: The use of biodegradable and readily available natural catalysts, such as lemon peel powder, has been reported for the synthesis of 1H-indazoles, offering an eco-friendly alternative to traditional catalysts. researchgate.net

These methods contribute to more sustainable synthetic routes by reducing energy consumption, minimizing waste, and avoiding the use of hazardous materials. nih.gov

Total Synthesis and Fragment-Based Synthesis Approaches for Complex Analogs

The this compound scaffold serves as a valuable building block in both total synthesis campaigns and fragment-based drug discovery (FBDD).

Total Synthesis: The construction of complex, biologically active molecules often involves multi-step synthetic sequences where the indazole core is assembled and functionalized. Methodologies for direct C3-functionalization, for example, are crucial for building molecular complexity. nih.gov One innovative strategy involves using electrophilic indazoles (N-(benzoyloxy)indazoles) in copper-hydride catalyzed reactions to achieve highly selective C3-allylation, creating quaternary stereocenters. nih.gov Such advanced methods are essential for the total synthesis of intricate indazole-containing natural products and pharmaceuticals.

Fragment-Based Synthesis: In FBDD, small molecular fragments are identified that bind to a biological target, and these hits are then grown or linked to create more potent lead compounds. The indazole nucleus is a popular scaffold in fragment libraries due to its favorable properties and synthetic tractability. nih.govnih.gov Fragment screening has successfully identified indazole hits that were subsequently optimized into potent inhibitors for targets like Janus kinase (JAK) and the AXL receptor tyrosine kinase. nih.govacs.org This approach allows for the efficient exploration of chemical space and the development of novel therapeutics based on the indazole core. nih.gov

Advanced Structural and Conformational Investigations

Spectroscopic and Spectrometric Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of (6-Methyl-1H-indazol-5-yl)methylamine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Indazole systems, such as the one in the target molecule, are known to exhibit annular tautomerism, where the proton on the pyrazole (B372694) ring can reside on either nitrogen atom (N1 or N2). researchgate.net High-resolution NMR is critical for investigating this phenomenon. The observed chemical shifts and coupling constants can help determine the predominant tautomeric form in a given solvent. For instance, in related indazole derivatives, NMR studies have successfully distinguished between 1H and 2H tautomers, noting that the equilibrium can be solvent-dependent. researchgate.net

In the ¹H NMR spectrum of a closely related isomer, 1-methyl-1H-indazol-6-ylamine, the signals for the aromatic protons appear in the range of δ 6.5-7.8 ppm, while the methyl group protons resonate around δ 3.9 ppm. chemicalbook.com Similar characteristic shifts would be expected for this compound, with specific values influenced by the precise substitution pattern. Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for conformational analysis by probing the spatial proximity of protons, providing insights into the molecule's preferred orientation in solution. mdpi.com

Table 1: Expected ¹H NMR Spectral Data Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indazole NH | 10.0 - 13.0 | Broad Singlet |

| Aromatic CH | 6.5 - 8.0 | Singlet, Doublet |

| Methylene (CH₂) | 3.5 - 4.5 | Singlet |

| Amine (NH₂) | 1.5 - 3.5 | Broad Singlet |

For indazole-containing molecules, crystallographic studies reveal key structural features, such as the planarity of the fused ring system. nih.gov Analysis of crystal structures for similar compounds has shown that the indazole core is nearly coplanar. nih.gov Furthermore, this method elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In the case of this compound, hydrogen bonds involving the amine group (NH₂) and the indazole NH group are expected to play a significant role in stabilizing the crystal structure.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to:

N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ for the amine (NH₂) and indazole (NH) groups.

C-H stretching: Bands just below 3000 cm⁻¹ for the aliphatic methyl and methylene groups and above 3000 cm⁻¹ for the aromatic C-H bonds.

N-H bending: A characteristic absorption around 1600 cm⁻¹.

C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, typical for the aromatic indazole ring.

These spectral features provide a rapid and reliable method for confirming the presence of key functional moieties within the molecule.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula.

Using electrospray ionization (ESI), a common technique for polar molecules, this compound would be expected to show a prominent protonated molecular ion [M+H]⁺. For the related isomer 1-methyl-1H-indazol-6-ylamine (C₈H₉N₃, MW: 147.18), the ESI-MS spectrum shows the expected [M+H]⁺ ion at an m/z of 148. chemicalbook.com

The fragmentation pattern observed in the mass spectrum provides additional structural information. The cleavage of the bond between the methylene group and the indazole ring would be a likely fragmentation pathway, leading to characteristic daughter ions that help to piece together the molecular structure.

Table 2: Expected Mass Spectrometry Data for this compound (C₉H₁₁N₃)

| Analysis Type | Expected Result | Purpose |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃ | --- |

| Exact Mass | 161.0953 | Elemental Composition Confirmation |

Chiroptical Properties and Stereochemical Studies (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it does not exhibit optical activity, and chiroptical studies such as circular dichroism are not applicable.

Conformational Analysis in Solution and Solid States

The conformational flexibility of this compound primarily revolves around the rotation of the methylamine (B109427) substituent relative to the plane of the indazole ring.

In the solid state , the conformation is typically locked into a low-energy arrangement dictated by the forces of crystal packing and intermolecular hydrogen bonding, as would be revealed by X-ray crystallography.

Dynamic Structural Behavior and Tautomerism Studies

The structural dynamics of this compound are significantly influenced by the phenomenon of annular tautomerism, a characteristic feature of the indazole ring system. This behavior involves the migration of a proton between the two nitrogen atoms of the pyrazole moiety, leading to a dynamic equilibrium between two primary tautomeric forms: the 1H-indazole and the 2H-indazole tautomers.

Tautomeric Equilibrium in Indazoles

Extensive research, combining spectroscopic techniques and computational studies, has established that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov The greater stability of the 1H form is often attributed to its benzenoid structure, which confers a higher degree of aromaticity compared to the quinonoid structure of the 2H form. researchgate.net

The position of this equilibrium can be influenced by several factors, including the electronic nature of substituents on the benzene (B151609) ring, the solvent, and the physical state (solution or solid). While specific experimental data for this compound is not extensively documented in the literature, the principles governing indazole tautomerism allow for a scientifically grounded extrapolation of its likely behavior. The presence of two electron-donating groups, the methyl group at the 6-position and the methylamine group at the 5-position, is expected to influence the electron density of the indazole ring system and, consequently, the tautomeric equilibrium. plu.mxresearchgate.netscielo.br

Computational Insights into Tautomer Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have proven to be a reliable tool for predicting the relative stabilities of indazole tautomers. nih.govscielo.org.mxnih.gov These studies consistently show the 1H-tautomer to be the lower energy form for a wide range of substituted indazoles. The energy difference between the 1H and 2H tautomers is generally found to be in the range of a few kilocalories per mole, indicating that both forms can coexist in equilibrium.

For the parent indazole molecule, computational studies have quantified the energy difference between the 1H and 2H tautomers. These values provide a baseline for understanding the tautomeric behavior of substituted indazoles like this compound.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase |

|---|---|

| 1H-Indazole | 0.0 (Reference) |

| 2H-Indazole | +3.6 to +5.3 |

This interactive table provides a summary of the calculated relative energies of the two primary tautomers of the parent indazole molecule in the gas phase, as determined by computational methods. researchgate.net

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for the study of tautomerism in indazoles. researchgate.net The chemical shifts of the ring protons and carbon atoms are sensitive to the electronic environment, which differs significantly between the 1H and 2H tautomers. For instance, the chemical shift of the proton attached to the nitrogen atom (N-H) and the chemical shifts of the carbon atoms in the pyrazole ring can be used to distinguish between the two forms. researchgate.net

In solution, a rapid equilibrium between the tautomers can lead to time-averaged NMR signals. However, by using low-temperature NMR studies or by analyzing derivatives where the tautomerism is "locked" by N-alkylation, it is possible to characterize the individual tautomers. For many substituted indazoles, the predominance of the 1H tautomer in solution has been confirmed by these methods. nih.govnih.gov

Influence of Substituents

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.net It is based on the principle that the energy of a molecule in its ground state is a functional of the electron density. DFT calculations can be employed to optimize the molecular geometry of (6-Methyl-1H-indazol-5-yl)methylamine, predicting bond lengths, bond angles, and dihedral angles. researchgate.net

From the electron density, various electronic properties can be derived. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. multidisciplinaryjournals.cominlibrary.uz A smaller gap suggests higher reactivity.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and potential binding to a biological target.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. multidisciplinaryjournals.com

| Property | Description | Typical Application for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Provides accurate bond lengths and angles for the indazole ring and the methylamine (B109427) substituent. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity of the molecule to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity of the molecule to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Helps in understanding solubility and intermolecular forces. |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms. | Provides insight into the partial charges on each atom, highlighting electrophilic and nucleophilic sites. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visually identifies regions prone to electrophilic or nucleophilic attack and potential hydrogen bonding sites. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio quantum chemistry methods are based on first principles, without the use of experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate calculations of electronic structure. researchgate.net While computationally more demanding than DFT, these methods can be used to benchmark DFT results and to obtain more precise values for properties like ionization potential, electron affinity, and reaction energies. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic behavior and reactivity.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Dynamics

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility of this compound and its dynamic interactions with a biological target, such as a protein. researchgate.net

The methylamine side chain of the molecule can rotate, leading to different conformers. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

When studying the interaction with a protein, MD simulations can reveal how the ligand binds, the stability of the ligand-protein complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are formed. Enhanced sampling techniques can be employed to accelerate the exploration of conformational space and observe rare events like ligand binding or unbinding, which might not be accessible with conventional MD simulations. arxiv.orgnih.govsciopen.com

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.comresearchgate.net This technique is widely used in drug discovery to predict how a small molecule like this compound might interact with a protein target. nih.govjbcpm.comnih.gov

Prediction of Binding Modes and Affinities

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand to a receptor. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank these conformations. The highest-ranked pose is the predicted binding mode.

The scoring function estimates the binding free energy, which is related to the binding affinity. While these scores are generally not quantitatively precise, they are very useful for ranking different potential ligands against the same target. For this compound, docking studies could identify potential protein targets and predict the key interactions, such as hydrogen bonds between the amine group or the indazole nitrogen atoms and amino acid residues in the binding pocket.

The following table illustrates the kind of information that can be obtained from a molecular docking study of an indazole derivative.

| Parameter | Description | Example Finding for an Indazole Derivative |

| Binding Energy (kcal/mol) | An estimation of the strength of the interaction between the ligand and the protein. | A docking score of -8.5 kcal/mol suggests a potentially strong interaction. |

| Predicted Binding Pose | The 3D orientation of the ligand within the protein's binding site. | The indazole ring is predicted to form pi-stacking interactions with a phenylalanine residue. |

| Key Interactions | Specific non-covalent interactions that stabilize the complex. | Hydrogen bonds are predicted between the indazole NH group and the backbone carbonyl of a leucine (B10760876) residue. |

| Interacting Residues | The amino acid residues in the binding site that are in close contact with the ligand. | Key interacting residues identified as Leu43, Gln109, and Phe23. researchgate.net |

Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations for Binding Affinity

Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for calculating the relative binding free energies of a series of related ligands to a common receptor. vu.nl FEP simulations involve "alchemically" transforming one ligand into another in a non-physical, stepwise manner, both in solution and when bound to the protein. The difference in the free energy of these two transformations provides a highly accurate prediction of the difference in binding affinity. dundee.ac.uk

For a series of derivatives of this compound, FEP calculations could be used to accurately predict how small chemical modifications would affect the binding affinity. This information is invaluable in lead optimization, as it can prioritize which new compounds to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with their biological activities. For indazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural features that influence their inhibitory potency against various biological targets. nih.gov These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features.

For this compound, a hypothetical QSAR model would be constructed by calculating various molecular descriptors. These descriptors fall into several categories:

Topological descriptors: Related to the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Based on the 3D structure, including molecular surface area and volume.

Electronic descriptors: Pertaining to the electron distribution, such as dipole moment and orbital energies.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

A multiple linear regression (MLR) analysis can then be employed to derive a mathematical equation that links a selection of these descriptors to a measured biological activity (e.g., IC50). The predictive power of such a model is assessed through statistical validation methods. aboutscience.eu

| Descriptor Type | Specific Descriptor | Hypothetical Value for this compound | Potential Influence on Activity |

|---|---|---|---|

| Topological | Wiener Index | Calculated based on atom connectivity | Relates to molecular branching and compactness |

| Geometrical | Molecular Surface Area | Calculated from 3D structure | Affects solubility and binding interactions |

| Electronic | Dipole Moment | Calculated from partial charges | Influences polar interactions with the target |

| Physicochemical | LogP | Estimated based on structure | Correlates with membrane permeability and hydrophobic interactions |

Cheminformatics and Ligand-Based Design Principles

Cheminformatics and ligand-based design are pivotal when the 3D structure of the biological target is unknown. These approaches leverage the information from known active ligands to design new molecules with improved properties. For indazole derivatives, techniques like pharmacophore mapping and fragment-based design are commonly employed. nih.govnih.gov

A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific target. For indazole derivatives targeting HIF-1α, a five-point pharmacophore hypothesis has been generated, indicating the necessity of one hydrogen bond acceptor, one donor, and three aromatic ring features for activity. tandfonline.com

Applying these principles to this compound, we can identify its key pharmacophoric features:

Aromatic Ring: The indazole core itself serves as a crucial aromatic feature.

Hydrogen Bond Donor: The -NH group of the indazole ring and the -NH2 of the methylamine group can act as hydrogen bond donors.

Hydrogen Bond Acceptor: The nitrogen atoms within the indazole ring can function as hydrogen bond acceptors.

Hydrophobic Feature: The methyl group at the 6-position contributes to hydrophobic interactions.

Fragment-based drug design (FBDD) is another powerful ligand-based strategy. nih.gov In this approach, small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent lead compound. The this compound molecule itself can be considered a fragment that could be elaborated upon. For instance, the methylamine group provides a vector for chemical modification to explore interactions with different sub-pockets of a target's binding site.

| Structural Moiety | Pharmacophoric Feature | Potential Role in Ligand-Target Interaction |

|---|---|---|

| Indazole Ring | Aromatic Ring, H-Bond Donor/Acceptor | π-π stacking, hydrogen bonding |

| Methyl Group (C6) | Hydrophobic Feature | van der Waals interactions, filling hydrophobic pockets |

| Methylamine Group (C5) | H-Bond Donor, Positive Ionizable | Hydrogen bonding, electrostatic interactions |

Virtual Screening and Library Design

Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. bohrium.com This process can be either ligand-based or structure-based. Given the focus on the ligand itself, ligand-based virtual screening (LBVS) is particularly relevant. LBVS uses the known properties of active compounds to screen for others with similar characteristics. nih.gov

For designing a virtual library based on the this compound scaffold, one would start by defining a set of chemical reactions and a collection of building blocks. The core scaffold would be systematically modified by adding different substituents at various positions. The resulting virtual library can contain thousands to millions of compounds.

The design of such a library would be guided by the principles of diversity and drug-likeness. Diversity ensures broad coverage of the chemical space, while drug-likeness filters, such as Lipinski's Rule of Five, help to prioritize compounds with favorable pharmacokinetic properties. nih.gov For example, a library based on this compound could be generated by varying the substituents on the methylamine nitrogen or by modifying the indazole ring.

These virtual libraries can then be screened using the pharmacophore models developed in the ligand-based design phase. Compounds from the library that fit the pharmacophore model are selected for further investigation, such as docking studies if a target structure is available, or for chemical synthesis and biological testing. nih.gov

| Library Design Parameter | Application to this compound | Objective |

|---|---|---|

| Scaffold | 6-Methyl-1H-indazol-5-yl | To maintain core interactions with the target |

| Variation Point 1 | Substitution on the methylamine nitrogen | To explore new interactions and modulate properties like solubility |

| Variation Point 2 | Substitution at other positions of the indazole ring | To fine-tune electronic properties and steric interactions |

| Filters Applied | Lipinski's Rule of Five, PAINS filters | To remove compounds with poor drug-like properties or known assay interference issues |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Structural Modifications

The systematic modification of the (6-Methyl-1H-indazol-5-yl)methylamine core has been a key strategy in elucidating the SAR for this class of compounds. These modifications typically involve alterations to the indazole core, the 6-methyl group, and the methylamine (B109427) side chain.

The indazole core is a crucial pharmacophore in numerous kinase inhibitors. rsc.org Its bicyclic structure provides a rigid framework for the presentation of functional groups that can interact with the target protein. The nature and position of substituents on the indazole ring can significantly modulate the biological activity of the resulting compounds.

For instance, in a series of 1H-indazole-3-carboxamide derivatives developed as GSK-3 inhibitors, the introduction of a methyl group at the 5-position of the indazole ring resulted in lower activity compared to methoxy-substituted analogs, highlighting the sensitivity of this position to electronic and steric effects. nih.gov

Table 1: Impact of Indazole Core Substituents on Biological Activity of Selected Indazole Derivatives

| Compound ID | Indazole Substituent | Target | Activity (IC₅₀) |

| 45 | H | GSK-3 | 3.0 µM nih.gov |

| 46 | 5-Methyl | GSK-3 | 0.64 µM nih.gov |

| 48 | 5-Methyl | GSK-3 | Lower than methoxy derivatives nih.gov |

| 49 | 5-Methoxy | GSK-3 | 1.7 µM nih.gov |

| 50 | 6-Methoxy | GSK-3 | 0.35 µM nih.gov |

This table is illustrative and based on data from related indazole series to demonstrate the principle of SAR on the indazole core.

The 6-methyl group on the indazole ring of this compound plays a significant role in ligand-target recognition. This substituent can influence binding affinity through several mechanisms, including hydrophobic interactions, steric effects, and modulation of the electronic properties of the indazole ring system.

In one study, the addition of a methyl group to the phenyl ring of an indazole derivative led to a notable increase in its inhibitory activity, suggesting that the methyl group may be occupying a hydrophobic pocket within the target's binding site. nih.gov This highlights the importance of exploring substitutions at this position to optimize ligand-target interactions.

The methylamine side chain at the 5-position of the indazole ring is a key feature that can be modified to fine-tune the efficacy and selectivity of the compound. Alterations to this group can affect the compound's polarity, basicity, and ability to form hydrogen bonds with the target protein.

Modifications can include N-alkylation, N-acylation, or replacement of the methylamine with other functional groups. For example, in a series of Tpl2 kinase inhibitors, modifications at the C5 position of the indazole were explored to improve potency. nih.gov

Identification of Pharmacophores and Key Binding Motifs

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to serve as a core for inhibitors of various protein kinases. rsc.org The key pharmacophoric features of indazole-based inhibitors often include:

A hydrogen bond donor/acceptor system: The nitrogen atoms of the indazole ring can participate in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

A hydrophobic core: The bicyclic aromatic system provides a scaffold for hydrophobic interactions with nonpolar residues in the binding pocket.

Substituent vectors: The positions on the indazole ring allow for the attachment of various substituents that can be tailored to interact with specific sub-pockets of the target kinase, thereby influencing potency and selectivity. nih.gov

For example, in a series of 3-amino-1H-indazol-6-yl-benzamides designed as type II kinase inhibitors, the 3-amino-indazole moiety acts as a hinge-binder. nih.gov

Design and Synthesis of Analogs with Modulated Activity and Selectivity

The rational design and synthesis of analogs of this compound are guided by the established SAR and an understanding of the target's three-dimensional structure. The goal is to create new molecules with improved potency, selectivity, and drug-like properties.

Synthetic strategies often involve the functionalization of a pre-formed indazole core or the construction of the indazole ring system from appropriately substituted precursors. For instance, the synthesis of various indazole derivatives has been achieved through methods like Suzuki-Miyaura cross-coupling reactions to introduce substituents at specific positions. researchgate.net

Ligand Efficiency and Lipophilic Efficiency Analysis in Optimization

Ligand efficiency (LE) and lipophilic efficiency (LLE) are important metrics in the optimization of lead compounds. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (number of heavy atoms). A higher LE indicates that a molecule achieves its potency with a more efficient use of its atoms.

Lipophilic Efficiency (LLE): This parameter combines potency and lipophilicity (logP or logD). A higher LLE is desirable as it suggests that the compound's potency is not solely driven by increasing lipophilicity, which can lead to undesirable properties such as poor solubility and off-target effects.

In the development of indazole-based inhibitors, these metrics are used to guide the selection of modifications that enhance potency without excessively increasing molecular weight or lipophilicity. For example, a series of 1H-indazole-based derivatives for the inhibition of Fibroblast Growth Factor Receptors (FGFRs) kinases exhibited excellent ligand efficiencies. nih.gov

Table 2: Ligand Efficiency and Lipophilic Efficiency of a Hypothetical Series of this compound Analogs

| Compound ID | Modification | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms | LE | LLE |

| Parent | This compound | 100 | 7.0 | 2.5 | 12 | 0.58 | 4.5 |

| Analog 1 | Indazole-N1-Me | 50 | 7.3 | 2.8 | 13 | 0.56 | 4.5 |

| Analog 2 | 6-Ethyl | 80 | 7.1 | 2.9 | 13 | 0.55 | 4.2 |

| Analog 3 | Amine-N-Me | 20 | 7.7 | 2.7 | 13 | 0.59 | 5.0 |

This table is for illustrative purposes to demonstrate the application of LE and LLE calculations in lead optimization.

Bioisosteric Replacements and Their Impact on Pre-clinical Activity

The strategic application of bioisosteric replacements is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. In the context of derivatives of this compound, this approach has been pivotal in modulating potency, selectivity, and pharmacokinetic properties. Bioisosteres are functional groups or substituents that possess similar physical or chemical properties and which impart comparable biological activities to a parent compound. The replacement of key structural motifs with appropriate bioisosteres can lead to significant improvements in pre-clinical activity.

Detailed research findings have demonstrated the impact of bioisosteric modifications on the 1H-indazole scaffold. A notable example involves the exploration of bioisosteres for substituents at the 5-position of the indazole ring, which is structurally analogous to the 5-methylamine position in the core compound of interest.

In a study focused on developing potent and selective inhibitors of human monoamine oxidase B (hMAO B), a series of 5-substituted-1H-indazoles were synthesized and evaluated. nih.gov This research highlighted the successful application of a 1,2,4-oxadiazole ring as a bioisosteric replacement for other functionalities. The introduction of this heterocyclic moiety led to the identification of a highly potent and selective hMAO B inhibitor. nih.gov

The pre-clinical activity of these compounds was assessed through in vitro inhibition assays against hMAO A and hMAO B. The data revealed that the nature of the substituent at the 5-position of the indazole ring, including the bioisosteric 1,2,4-oxadiazole, had a profound effect on both the potency and selectivity of the compounds.

Below is an interactive data table summarizing the in vitro activity of selected 5-substituted-1H-indazole derivatives from this study, illustrating the impact of bioisosteric replacement.

Data adapted from a study on 1H-indazole-bearing neuroprotective MAO B inhibitors. nih.gov

Molecular docking simulations provided insights into the improved activity of the 1,2,4-oxadiazole-containing compound. The flexibility of this bioisosteric replacement allowed for better shape complementarity within the enzymatic cleft of hMAO B when compared to a more rigid analog. nih.gov This highlights a key principle of ligand design: bioisosteric replacements can influence the conformational properties of a molecule, leading to enhanced interactions with the biological target.

Furthermore, enzymatic kinetics analysis suggested a tight-binding mechanism for the hMAO B inhibition by the 1,2,4-oxadiazole derivative, further underscoring the positive impact of this specific bioisosteric modification. nih.gov Preliminary assessment of drug-like properties, such as aqueous solubility and hydrolytic stability, also differentiated the 1,2,4-oxadiazole analogs from their amide counterparts, indicating that bioisosteric replacements can significantly influence the developability profile of a compound. nih.gov

These findings underscore the utility of bioisosteric replacement as a powerful strategy in the design of novel indazole-based compounds. By carefully selecting bioisosteres, medicinal chemists can fine-tune the pharmacological properties of a molecule to achieve desired pre-clinical activity and drug-like characteristics.

Biological and Pharmacological Research Pre Clinical, Non Human Focus

In Vitro Receptor Binding and Functional Assays

There is no publicly available data from in vitro receptor binding or functional assay studies specifically for (6-Methyl-1H-indazol-5-yl)methylamine.

No studies have been published that identify or validate the molecular targets of this compound using cell-free systems. Consequently, its binding affinities and potential biological targets remain uncharacterized.

Without identified targets, there are no available reports detailing the agonist, antagonist, or modulatory activities of this compound at any specific biological receptor or protein.

Specific data on the enzyme inhibition kinetics and the mechanism of action for this compound are absent from the scientific literature. There are no published studies evaluating its inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) against any enzyme.

Cellular Pharmacological Studies

Detailed cellular pharmacological studies for this compound have not been reported in the available scientific literature.

There is no available research data concerning the mechanisms of cellular uptake or efflux for this compound in any in vitro cell systems.

There are no published studies that have investigated the effects of this compound on intracellular signaling pathways or its impact on gene expression profiles in any cell-based assays.

Data Tables

Due to the absence of specific experimental data for this compound in the specified research areas, no data tables can be generated.

Cell-Based Phenotypic Screening and High-Throughput Screening

In the early stages of drug discovery, cell-based phenotypic screening is a crucial method for identifying compounds that can induce a desired change in a cell's characteristics or behavior (phenotype), which is relevant to a particular disease. oncodesign-services.comcharnwooddiscovery.com This approach is advantageous as it does not require prior knowledge of a specific drug target. charnwooddiscovery.com High-Throughput Screening (HTS) utilizes automation and robotics to rapidly test hundreds of thousands of chemical compounds, such as this compound, for their effects in these cell-based models. medcraveonline.combmglabtech.com

The process typically involves plating cells in multi-well plates and exposing them to a library of compounds. ox.ac.uk Advanced imaging techniques and automated analysis are then used to detect changes in cellular phenotypes, such as cell death in cancer cells, reduction of viral replication, or restoration of a normal cellular function. technologynetworks.com Compounds that produce the desired effect are identified as "hits." bmglabtech.com

Following the initial screen, hits undergo a confirmation process and subsequent dose-response studies to determine their potency. The data generated from these screens are critical for identifying promising lead compounds for further development. oncodesign-services.com

Interactive Table: Hypothetical High-Throughput Screening Results

This table illustrates the type of data generated during a hypothetical HTS campaign for compounds being tested for anti-proliferative activity in a cancer cell line.

| Compound ID | Screening Concentration (µM) | % Inhibition (Primary Screen) | Confirmed Hit | IC₅₀ (µM) |

| Compound A | 10 | 85 | Yes | 1.2 |

| This compound | 10 | 92 | Yes | 0.8 |

| Compound C | 10 | 15 | No | > 50 |

| Compound D | 10 | 78 | Yes | 5.6 |

Pre-clinical In Vivo Studies in Animal Models (excluding human trials)

After a compound has shown promising activity in cell-based assays, it is essential to evaluate its effects in a living organism. Preclinical in vivo studies in animal models are a critical step to understand the efficacy and behavior of a potential drug in a complex biological system before it can ever be considered for human trials. cureraredisease.org Rodents, such as mice and rats, are commonly used for these studies due to their genetic and physiological similarities to humans, as well as their relatively short lifespans. nih.gov

Exploratory Efficacy Studies in Relevant Animal Disease Models (e.g., rodent models)

Exploratory efficacy studies are designed to determine if a compound has the desired therapeutic effect in an animal model of a specific disease. nih.gov For example, if this compound were being investigated as an anti-cancer agent, it might be tested in mice that have been implanted with human tumor cells (a xenograft model). nih.gov Researchers would administer the compound to the mice and monitor tumor growth over time compared to a control group receiving a placebo. nih.gov Other disease models could include genetically engineered mice that spontaneously develop a condition, or models where a disease state is induced chemically. nih.gov The outcomes measured in these studies are dependent on the disease and could include tumor size, behavioral changes, or biomarkers of disease progression.

Interactive Table: Hypothetical Efficacy Study in a Mouse Xenograft Model

This table shows potential results from an efficacy study of this compound in a cancer model.

| Treatment Group | Number of Animals | Average Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |

| Vehicle Control | 10 | 1500 | 0 |

| This compound | 10 | 600 | 60 |

| Positive Control Drug | 10 | 525 | 65 |

Pharmacokinetic Profiling in Animal Species (e.g., absorption, distribution, excretion)

Pharmacokinetics (PK) is the study of how an organism affects a drug. agilexbiolabs.com It describes the journey of a compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). agilexbiolabs.comcriver.com PK studies in animals are essential to understand how a drug is absorbed into the bloodstream, where it goes in the body, how it is broken down, and how it is eliminated. biotechfarm.co.il Typically, a compound like this compound would be administered to animals, often rats or dogs, and blood samples would be taken at various time points to measure the concentration of the drug. biotechfarm.co.ilwuxiapptec.com This data helps to determine key PK parameters such as half-life (how long the drug stays in the body), bioavailability (how much of the drug reaches the bloodstream), and clearance (how quickly the drug is removed). thermofisher.com

Interactive Table: Hypothetical Pharmacokinetic Parameters in Rats

This table presents a summary of key pharmacokinetic parameters that would be determined for a compound following administration to rats.

| Parameter | Value | Unit |

| Half-life (t₁/₂) | 4.5 | hours |

| Cₘₐₓ (Maximum Concentration) | 1200 | ng/mL |

| Tₘₐₓ (Time to Maximum Concentration) | 1.0 | hour |

| AUC (Area Under the Curve) | 7500 | ng*h/mL |

| Bioavailability (F%) | 65 | % |

| Clearance (CL) | 0.5 | L/h/kg |

| Volume of Distribution (Vd) | 3.2 | L/kg |

Exploratory Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamics (PD) is the study of what a drug does to the body. agilexbiolabs.com Pharmacodynamic biomarkers are measurable indicators that can show that a drug is having its intended biological effect on the body. wuxiapptec.comcrownbio.com In preclinical animal models, assessing these biomarkers helps to confirm that the drug is engaging with its target and modulating the biological pathway of interest. researchgate.netnih.gov For instance, if this compound was designed to inhibit a specific enzyme, a PD biomarker could be the level of the product of that enzyme's reaction in the blood or tissues of a treated animal. crownbio.com A reduction in the product would indicate that the drug is working as intended. These studies provide crucial evidence of the drug's mechanism of action in vivo and help to establish a relationship between the dose of the drug and its biological effect. researchgate.net

Interactive Table: Hypothetical Pharmacodynamic Biomarker Modulation

This table illustrates how a pharmacodynamic biomarker might be affected by treatment with this compound in an animal model.

| Treatment Group | Biomarker Level (e.g., Target Enzyme Product) | % Change from Control |

| Vehicle Control | 100 ng/mL | 0% |

| This compound (Low Dose) | 60 ng/mL | -40% |

| This compound (High Dose) | 25 ng/mL | -75% |

Mechanism of Action Elucidation at the Molecular and Cellular Level

Understanding how a compound works at the molecular and cellular level is fundamental to its development as a therapeutic agent. Elucidating the mechanism of action (MoA) involves identifying the specific molecular target of the compound and the downstream consequences of the compound binding to that target.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, MicroScale Thermophoresis)

To confirm that a compound directly interacts with a suspected protein target, various biophysical techniques can be employed. nih.gov Surface Plasmon Resonance (SPR) and MicroScale Thermophoresis (MST) are two powerful, label-free methods used to study these interactions in real-time. nih.govbioascent.comreactionbiology.com

In SPR, one molecule (e.g., the target protein) is immobilized on a sensor chip, and the compound of interest is flowed over the surface. bioascent.comdenovobiolabs.com The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected by the instrument. denovobiolabs.com This allows for the determination of the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants, from which the binding affinity (K_D) can be calculated. bioascent.com

MST measures the movement of molecules in a microscopic temperature gradient. wikipedia.org The fluorescence of a labeled target molecule changes upon binding to a ligand. nanotempertech.com By measuring this change at different concentrations of the ligand, a binding curve can be generated to determine the binding affinity. nanotempertech.com

Interactive Table: Hypothetical Protein-Ligand Binding Affinity Data

This table shows the kind of data that would be generated from SPR or MST experiments to characterize the binding of this compound to its target protein.

| Technique | Target Protein | Ligand | K_D (Dissociation Constant) |

| Surface Plasmon Resonance (SPR) | Target X | This compound | 75 nM |

| MicroScale Thermophoresis (MST) | Target X | This compound | 82 nM |

Selectivity and Polypharmacology Assessment in Pre-clinical Systems

Further preclinical research is required to elucidate the biological and pharmacological properties of "this compound."

Metabolic Pathways and Biotransformation Studies Pre Clinical

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes (animal models)

This initial screening step would assess the compound's susceptibility to metabolism by liver enzymes. The compound would be incubated with liver microsomes or hepatocytes from various animal species (such as rats, mice, dogs, and monkeys) to determine its rate of disappearance over time. This data helps in predicting the compound's intrinsic clearance.

Identification and Characterization of Metabolites Using Advanced Spectrometric Techniques

Following incubation, advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) would be employed to identify the chemical structures of any metabolites formed. This process helps in understanding the biotransformation pathways.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 isoforms, UGTs)

To identify the specific enzymes responsible for the compound's metabolism, studies using recombinant human cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) would be conducted. Chemical inhibitors of specific enzymes would also be used in incubations with liver microsomes to pinpoint the key metabolic pathways.

Metabolic Pathways and Routes of Elimination in Pre-clinical Animal Models

In vivo studies in animal models would be performed to understand the complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME). This would involve administering the compound to animals and analyzing biological samples (plasma, urine, and feces) to identify and quantify the parent compound and its metabolites.

Impact of Metabolism on Pre-clinical Activity and Exposure

The metabolic profile would be correlated with the compound's pharmacological activity and exposure levels in preclinical models. Understanding whether the metabolites are active, inactive, or potentially toxic is a critical aspect of drug development.

Unfortunately, no specific data from such studies for (6-Methyl-1H-indazol-5-yl)methylamine could be located in the public domain through the conducted searches. The available literature discusses the synthesis and biological activities of various indazole derivatives in a broader context but does not provide the specific metabolic details requested for this particular compound. Therefore, the creation of data tables and a detailed, evidence-based article as per the user's structured outline is not possible at this time.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity, Isolation, and Quantitative Analysis in Research Samples

Chromatography is an indispensable tool in pharmaceutical research for separating individual components from a mixture. The choice of technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as purity assessment, isolation of stereoisomers, or quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity and quantifying research compounds like (6-Methyl-1H-indazol-5-yl)methylamine due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing polar to moderately nonpolar compounds.

Method development for a substituted indazole like this compound would typically involve screening various stationary phases and mobile phase conditions to achieve optimal separation of the main compound from any impurities or degradation products. A C18 column is often a starting point, providing a good balance of retention and selectivity for a wide range of molecules. researchgate.net The mobile phase usually consists of a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to elute compounds with a range of polarities and to ensure sharp peaks for late-eluting impurities. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the indazole core exhibits strong absorbance, typically around 220-230 nm. researchgate.netptfarm.pl

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that are volatile and thermally stable. For a compound like this compound, which has a relatively high boiling point and polar amine and indazole functional groups, direct GC analysis can be challenging. The high temperatures required for volatilization might lead to thermal degradation, and the polar nature of the molecule can cause poor peak shape and column adsorption.

However, these challenges can often be overcome through derivatization. The primary amine and the N-H of the indazole can be converted into less polar, more volatile derivatives (e.g., by silylation or acylation) prior to analysis. A derivatized sample would then be injected into the GC, where it is vaporized and separated on a capillary column, often one with a polysiloxane-based stationary phase. researchgate.net A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and wide linear range. researchgate.net

Since this compound is a primary amine, it is achiral. However, if a chiral center were introduced into the molecule, the separation of its enantiomers would be critical, as different enantiomers can have distinct pharmacological and toxicological properties. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry. nih.gov

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com This mobile phase has low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. chromatographyonline.comchiraltech.com For enantiomeric separation, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs are widely employed for their broad applicability. The addition of a small amount of a polar organic modifier, such as methanol or ethanol, is necessary to modulate the retention and selectivity of the enantiomers. The speed and reduced consumption of organic solvents make SFC an efficient and environmentally friendly alternative to normal-phase HPLC for chiral separations. nih.govchromatographyonline.com

Table 2: Illustrative SFC Method for Chiral Separation of a Related Compound

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based CSP, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Diethylamine (80:20) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 230 nm |

Mass Spectrometry (MS) in Quantitative Analysis and Structural Elucidation of Research Samples

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique like LC or GC, it provides high sensitivity and specificity for both quantitative and qualitative analysis.

For the quantitative analysis of this compound in pre-clinical matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This method offers unparalleled sensitivity and selectivity, allowing for the detection of picogram to femtogram levels of the analyte in a complex biological matrix.

The methodology involves three key steps: sample preparation, LC separation, and MS/MS detection. Sample preparation aims to remove proteins and other interfering components, typically through protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extract is then injected into an HPLC system, often using a rapid gradient to achieve a short run time. The eluent from the HPLC column is directed to the mass spectrometer's ion source, usually an electrospray ionization (ESI) source, which generates protonated molecular ions [M+H]+ of the analyte.

In the tandem mass spectrometer, the [M+H]+ ion (the precursor ion) is selected in the first quadrupole, fragmented by collision with an inert gas in the collision cell, and specific fragment ions (product ions) are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling accurate quantification.

Table 3: Illustrative LC-MS/MS Parameters for Quantification

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z of [M+H]+ for this compound |

| Product Ion (Q3) | m/z of a stable, high-intensity fragment ion |

| Collision Energy | Optimized for maximum product ion intensity |

| Dwell Time | 100 ms |

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.net This capability is invaluable for identifying unknown metabolites and characterizing impurities.

For purity assessment, an accurate mass measurement of the parent compound confirms its elemental composition. Any co-eluting impurities can be detected and their elemental formulas can be proposed based on their own accurate mass measurements, providing clues to their identity. researchgate.net

In metabolite identification studies, samples from in vitro (e.g., liver microsomes) or in vivo (e.g., plasma, urine) experiments are analyzed by LC-HRMS. The instrument detects potential metabolites by searching for mass shifts corresponding to common metabolic transformations (e.g., oxidation, hydroxylation, glucuronidation). The high mass accuracy allows for the confident determination of the elemental formula of each metabolite. nih.govosti.gov Furthermore, by analyzing the fragmentation patterns (MS/MS spectra) of the metabolites and comparing them to the parent compound, the site of metabolic modification can often be deduced. osti.gov

Table 4: Hypothetical Common Metabolic Transformations and Corresponding Mass Shifts

| Metabolic Reaction | Change in Elemental Composition | Exact Mass Shift (Da) |

|---|---|---|

| Hydroxylation | +O | +15.9949 |

| N-Oxidation | +O | +15.9949 |

| Demethylation | -CH2 | -14.0157 |

| Glucuronidation | +C6H8O6 | +176.0321 |

| Sulfation | +SO3 | +79.9568 |

Due to a lack of specific, publicly available research data on the analytical methodologies for "this compound," this article cannot be generated at this time. Searches for spectrophotometric and robust analytical methods for this exact compound did not yield the detailed findings or data required to create a scientifically accurate and thorough article that adheres to the user's strict outline and content requirements.

Information available is for structurally related but distinct compounds, and providing that information would violate the explicit instruction to focus solely on "this compound." Fabricating data or using information from different molecules would compromise the scientific accuracy of the response.

Future Research Directions and Prospects

Exploration of Novel Therapeutic Indications Based on Pre-clinical Findings

The indazole nucleus is a well-established pharmacophore found in numerous kinase inhibitors, including several FDA-approved anticancer drugs. researchgate.netnih.gov Preclinical studies on various indazole derivatives have demonstrated potent activity against a range of cancer cell lines and in animal tumor models. nih.govrsc.org This suggests that a primary future direction for (6-Methyl-1H-indazol-5-yl)methylamine would be a thorough investigation of its anticancer potential.

Future research should aim to:

Screen for Kinase Inhibitory Activity: Systematically screen the compound against a broad panel of protein kinases to identify specific targets. Many indazole derivatives have shown inhibitory activity against kinases such as Pim kinases, Aurora kinases, and epidermal growth factor receptor (EGFR). nih.gov

Evaluate Anti-proliferative Effects: Assess the compound's ability to inhibit the growth of various human cancer cell lines, including those from breast, liver, and lung cancers, where other indazole derivatives have shown promise. nih.gov

Investigate Novel Indications: Beyond oncology, the role of kinases in inflammatory and neurodegenerative diseases is well-documented. nih.gov Preclinical findings for other kinase inhibitors warrant the exploration of this compound in models of these conditions. For instance, some indazole derivatives have been investigated for their effects on pathways related to psoriasis by activating the aryl hydrocarbon receptor (AHR). researchgate.net

Table 1: Preclinical Activity of Selected Indazole Derivatives and Potential Indications